molecular formula C11H15N B3278429 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine CAS No. 677325-82-5

4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine

Cat. No.: B3278429
CAS No.: 677325-82-5
M. Wt: 161.24 g/mol
InChI Key: MNBOPSMHQDOJBK-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C₁₁H₁₅N. It is a derivative of naphthalene, characterized by the presence of a methyl group and an amine group on a tetrahydronaphthalene ring. This compound is of interest due to its unique structural features, which combine both aromatic and aliphatic characteristics, making it useful in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the reduction of 4-Methyl-1-naphthylamine. One common method is the catalytic hydrogenation of 4-Methyl-1-naphthylamine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors and efficient catalysts ensures the scalability and economic viability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to its combination of a methyl group and an amine group on a tetrahydronaphthalene ring. This structural feature imparts distinct chemical properties, making it more reactive and versatile compared to its analogs .

Properties

IUPAC Name

4-methyl-5,6,7,8-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h6-7H,2-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBOPSMHQDOJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine
Reactant of Route 2
4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine
Reactant of Route 3
4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine
Reactant of Route 6
4-Methyl-5,6,7,8-tetrahydronaphthalen-1-amine

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